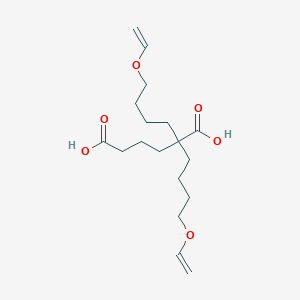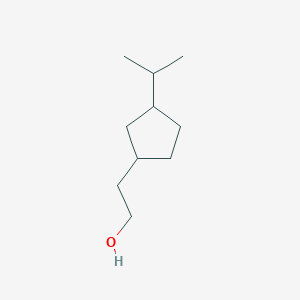
2-(3-Propan-2-ylcyclopentyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Propan-2-ylcyclopentyl)ethanol is a chemical compound that has gained significant attention for its potential use in scientific research. This compound is also known as PCP-OH or 3-MeO-PCP, and it belongs to the class of dissociative anesthetics. In
Mecanismo De Acción
2-(3-Propan-2-ylcyclopentyl)ethanol acts as an NMDA receptor antagonist by binding to the receptor and preventing the influx of calcium ions into the cell. This leads to a decrease in the activity of the receptor, which can have a profound effect on the brain and nervous system. The exact mechanism of action of this compound is still not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
2-(3-Propan-2-ylcyclopentyl)ethanol has been shown to have several biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, which means it can alter the perception of reality. It can also cause hallucinations, delusions, and psychosis-like symptoms. These effects are thought to be due to its action on the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Propan-2-ylcyclopentyl)ethanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, its potent psychoactive effects can also be a limitation, as it can make it difficult to separate the effects of the compound from its psychoactive effects.
Direcciones Futuras
There are several future directions for research on 2-(3-Propan-2-ylcyclopentyl)ethanol. One area of research is to investigate its potential therapeutic uses in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is to study its mechanism of action in more detail to better understand its effects on the brain and nervous system. Finally, further research is needed to develop safer and more effective NMDA receptor antagonists that can be used in clinical settings.
Conclusion
In conclusion, 2-(3-Propan-2-ylcyclopentyl)ethanol is a potent NMDA receptor antagonist that has gained significant attention for its potential use in scientific research. Its potent psychoactive effects make it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, further research is needed to better understand its mechanism of action and to develop safer and more effective NMDA receptor antagonists.
Métodos De Síntesis
2-(3-Propan-2-ylcyclopentyl)ethanol can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form 1-(3-methoxyphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with 2-bromo-2-methylpropane and sodium ethoxide to form 2-(3-Propan-2-ylcyclopentyl)ethanol.
Aplicaciones Científicas De Investigación
2-(3-Propan-2-ylcyclopentyl)ethanol has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means it can block the activity of this receptor. This receptor is involved in learning and memory, and its dysfunction has been linked to several neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
Número CAS |
131172-17-3 |
|---|---|
Nombre del producto |
2-(3-Propan-2-ylcyclopentyl)ethanol |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-(3-propan-2-ylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3 |
Clave InChI |
UDLXKMJRNXAHTN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C1)CCO |
SMILES canónico |
CC(C)C1CCC(C1)CCO |
Sinónimos |
Cyclopentaneethanol, 3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
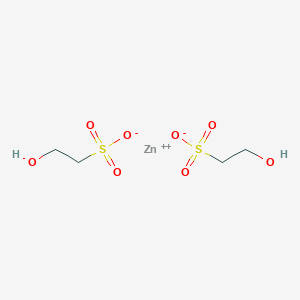

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
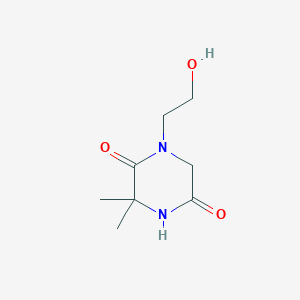
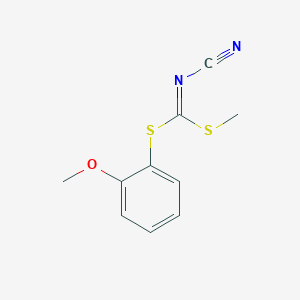
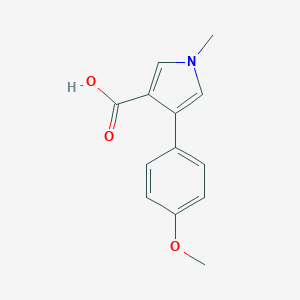

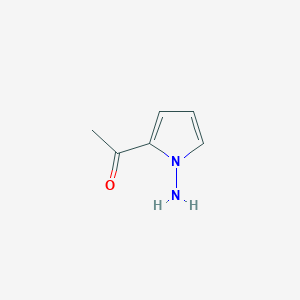

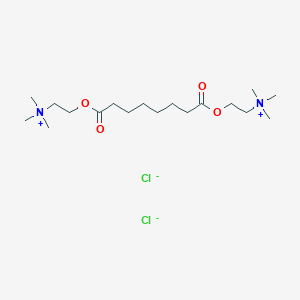
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
